2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE
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Overview
Description
2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE is a synthetic compound known for its antioxidant properties. It is often used in various industrial applications, particularly as a stabilizer in polymers and plastics to prevent degradation caused by oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate typically involves esterification reactions. The process begins with the reaction of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid with ethylene glycol to form an intermediate. This intermediate is then further reacted with another molecule of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester linkage, using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions include various oxidized derivatives and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and polymer stabilization.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations to protect against oxidative damage in tissues.
Industry: Widely used as a stabilizer in plastics, rubbers, and other polymers to enhance their durability and lifespan
Mechanism of Action
The antioxidant activity of 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause oxidative damage. The compound’s bulky tert-butyl groups help stabilize the resulting phenoxyl radicals, making it an effective antioxidant .
Comparison with Similar Compounds
Similar Compounds
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- 3,5-di-tert-Butyl-4-hydroxyanisole
Uniqueness
Compared to these similar compounds, 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate offers enhanced stability and effectiveness due to its unique structure, which allows for better interaction with free radicals and more efficient stabilization of the resulting radicals .
Properties
Molecular Formula |
C38H58O7 |
---|---|
Molecular Weight |
626.9g/mol |
IUPAC Name |
2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethoxy]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C38H58O7/c1-35(2,3)27-21-25(22-28(33(27)41)36(4,5)6)13-15-31(39)44-19-17-43-18-20-45-32(40)16-14-26-23-29(37(7,8)9)34(42)30(24-26)38(10,11)12/h21-24,41-42H,13-20H2,1-12H3 |
InChI Key |
BBDGBZSSDZTJCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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